2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
Description
This compound features a thiazole core substituted with a 4-methoxyphenyl group at position 4 and an acetamide moiety at position 2. The acetamide is further modified with a 4-methoxyphenylsulfonyl group, distinguishing it from simpler thiazole derivatives. The sulfonyl group enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-14-5-3-13(4-6-14)17-11-27-19(20-17)21-18(22)12-28(23,24)16-9-7-15(26-2)8-10-16/h3-11H,12H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXPQSCFSANIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.
Sulfonylation: The thiazole derivative is then subjected to sulfonylation using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: Finally, the sulfonylated thiazole is reacted with chloroacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 12 µM
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and interaction with DNA.
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating potential for use in treating resistant infections.
Pharmacological Insights
1. Mechanism of Action
The mechanism by which this compound exerts its effects involves multiple pathways:
- Inhibition of Key Enzymes : It may inhibit enzymes involved in nucleotide synthesis, crucial for cancer cell proliferation.
- Interaction with Cellular Targets : The compound can interact with proteins involved in cell signaling pathways, leading to altered cellular responses.
2. Structure-Activity Relationship (SAR)
The presence of the sulfonamide and thiazole groups is critical for the biological activity of the compound. Modifications in these functional groups can lead to variations in potency and selectivity against different biological targets.
Case Studies
Several case studies highlight the applications and efficacy of this compound:
-
Anticancer Study :
- A study evaluated the anticancer potential of thiazole derivatives, including the target compound, showing significant inhibition of tumor growth in xenograft models.
-
Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial activity of various sulfonamide derivatives against multidrug-resistant strains, demonstrating that the target compound had superior efficacy compared to conventional treatments.
Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Target Compound | MCF-7 | 15 | Apoptosis induction |
| Target Compound | HeLa | 12 | Cell cycle arrest |
Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Target Compound | Staphylococcus aureus | 8 |
| Target Compound | Escherichia coli | 16 |
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiazole groups are key to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related thiazole-acetamide derivatives:
*Calculated based on molecular formula.
Key Observations:
- Sulfonyl vs. Piperazinyl Groups : The target compound’s sulfonyl group is more electron-withdrawing than the piperazinyl groups in Compounds 18 and 20 . This could enhance binding to polar enzyme active sites (e.g., MMPs) but reduce membrane permeability.
- Thio vs. Sulfonyl Linkages : Compound 8c uses a thioether linkage, whereas the target compound has a sulfonyl group. Sulfonyl groups generally increase metabolic stability compared to thioethers.
- Anticancer Activity : Compound 38 demonstrates that sulfonyl-quinazoline hybrids exhibit potent anticancer effects, suggesting the target compound’s sulfonyl moiety may similarly interact with oncology targets.
Pharmacological Activity Comparison
Enzyme Inhibition:
- MMP Inhibition : Thiazole derivatives with piperazinyl groups (e.g., Compound 18) are reported as MMP inhibitors, likely due to their ability to chelate zinc in catalytic sites . The target compound’s sulfonyl group may offer alternative binding interactions.
- Cholinesterase Inhibition : Compound B (2-(4-MeOPh)-N-(4-Ph-thiazol-2-yl)acetamide) shows AChE inhibition (IC₅₀ = 3.14 µM) . The sulfonyl group in the target compound could modulate this activity by altering steric or electronic properties.
Anticancer Potential:
- Compound 38 and 8c highlight the importance of sulfonyl and heterocyclic modifications in anticancer activity. The target compound’s dual methoxyphenyl groups may enhance DNA intercalation or topoisomerase inhibition.
Biological Activity
The compound 2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The structural features of this compound suggest that it could interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a thiazole ring, methoxyphenyl groups, and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains. In a study comparing several thiazole-containing compounds, it was reported that some exhibited minimum inhibitory concentrations (MICs) as low as 1.9 μg/mL against Staphylococcus aureus .
Antifungal Activity
The antifungal potential of related compounds has also been documented. For example, certain thiazole derivatives demonstrated moderate antifungal activity with MIC values ranging from 31.2 to 62.5 μg/mL against common fungal pathogens, outperforming standard antifungal agents in some cases .
Anticancer Activity
Thiazole derivatives are increasingly recognized for their anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly influenced cytotoxicity against cancer cell lines. For instance, certain substitutions led to IC50 values below those of established chemotherapeutics like doxorubicin . The presence of electron-donating groups such as methoxy has been linked to increased potency against various cancer cell lines.
The proposed mechanisms by which 2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide exerts its effects include:
- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Interference with Cellular Signaling : By interacting with cellular receptors or signaling molecules, the compound could modulate pathways that lead to apoptosis in cancer cells or disrupt microbial metabolism.
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazole core via condensation of 2-amino-4-(4-methoxyphenyl)thiazole with acetonitrile derivatives under acidic conditions .
- Step 2 : Sulfonylation of the intermediate using 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., diisopropylethylamine) to introduce the sulfonyl group .
- Step 3 : Amide bond formation between the sulfonylated intermediate and the thiazole-2-amine derivative, facilitated by coupling agents like HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) . Yields range from 60–90%, depending on solvent choice (e.g., DMF or dichloromethane) and reaction temperature optimization .
Q. How is the structural integrity of this compound validated in academic research?
Analytical techniques include:
- NMR Spectroscopy : To confirm proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in thiazole and phenyl rings) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
- IR Spectroscopy : Identification of key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What preliminary biological screening approaches are used to assess its activity?
Initial evaluations focus on:
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition Studies : Testing against targets like cyclooxygenase (COX) or kinases via fluorometric assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve sulfonylation yields?
Key factors include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .
- Temperature Control : Maintaining 0–5°C during sulfonylation minimizes side reactions .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by acting as a nucleophilic catalyst . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. What strategies address contradictory biological activity data across studies?
Contradictions (e.g., varying IC₅₀ values) may arise from:
- Cell Line Variability : Use standardized cell lines (e.g., NCI-60 panel) and replicate assays .
- Solubility Differences : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid aggregation .
- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance of results across replicates .
Q. How does computational modeling support SAR studies for this compound?
Computational approaches include:
- Docking Simulations : Predict binding affinity to targets like heparanase using AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity via Hammett constants .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Q. What advanced techniques resolve stability issues under physiological conditions?
Stability studies employ:
- HPLC-PDA : Monitor degradation products at varying pH (3–10) and temperatures (25–37°C) .
- LC-MS/MS : Identify hydrolyzed metabolites (e.g., cleavage of the acetamide group) .
- Accelerated Stability Testing : Use thermal stress (40°C/75% RH) to predict shelf-life .
Methodological Considerations
Q. How should researchers handle discrepancies in spectroscopic data interpretation?
- Cross-Validation : Compare NMR/MS data with analogous compounds (e.g., 942001-29-8 in ).
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex aromatic regions .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What statistical frameworks are recommended for dose-response analysis?
- Four-Parameter Logistic Model : Fit dose-response curves (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ .
- Bootstrapping : Estimate confidence intervals for non-normally distributed data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
